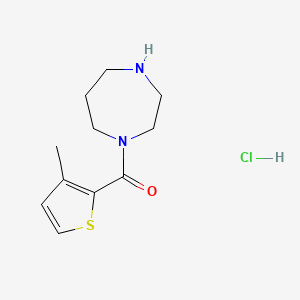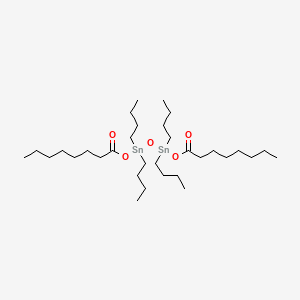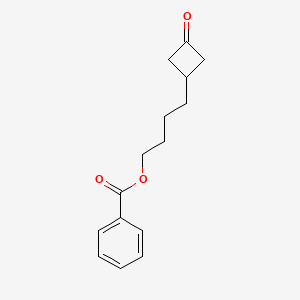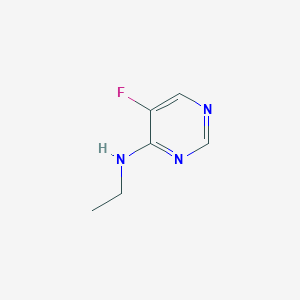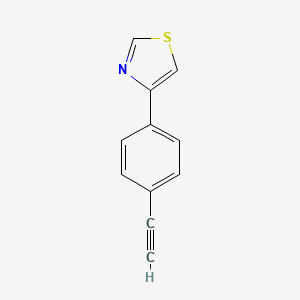
4-(4-ethynylphenyl)Thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethynylphenyl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-ethynylphenyl group. Thiazoles are known for their diverse biological activities and are a crucial scaffold in medicinal chemistry . The presence of the ethynyl group in the phenyl ring adds unique properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethynylphenyl)Thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a phenyl halide is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Types of Reactions:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 2-position.
Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide or lithium diisopropylamide (LDA) are used under basic conditions.
Major Products:
Electrophilic Substitution: Products include halogenated or nitrated thiazole derivatives.
Nucleophilic Substitution: Products include substituted ethynyl derivatives.
Scientific Research Applications
4-(4-Ethynylphenyl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-ethynylphenyl)Thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Pathways Involved: The compound may affect signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
4-Phenylthiazole: Lacks the ethynyl group, resulting in different reactivity and biological activity.
4-(4-Bromophenyl)Thiazole: Contains a bromine atom instead of an ethynyl group, leading to different chemical properties.
Uniqueness: 4-(4-Ethynylphenyl)Thiazole is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H7NS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-(4-ethynylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-9-3-5-10(6-4-9)11-7-13-8-12-11/h1,3-8H |
InChI Key |
LRNIYGAXCLBKLT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


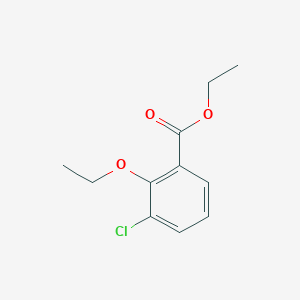
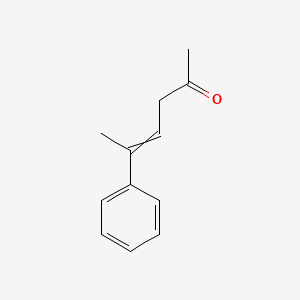
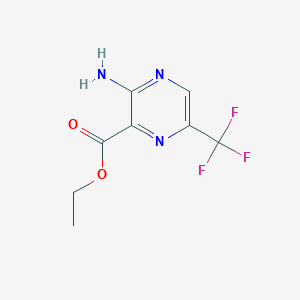
![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)

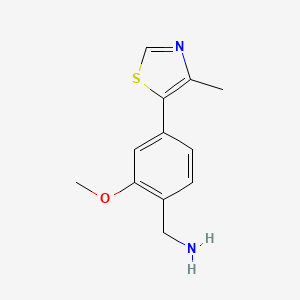

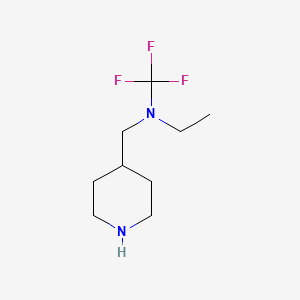
![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)
